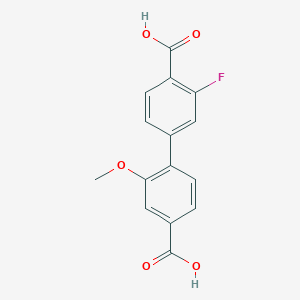

4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(4-carboxy-2-methoxyphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-13-7-9(14(17)18)3-4-10(13)8-2-5-11(15(19)20)12(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGBBVWZFVVTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690933 | |

| Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-81-4 | |

| Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is converted to its methyl ester using methanol and catalytic sulfuric acid:

Regioselective Bromination

Bromination at the 4-position is achieved using bromine in glacial acetic acid with FeCl₃ catalysis, analogous to the method in CN103102263A:

Key Parameters :

Characterization :

-

¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 7.12 (d, J = 2.5 Hz, 1H, H-2), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, COOCH₃).

Synthesis of 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid

Preparation of Methyl 4-Bromo-3-fluorobenzoate

4-Bromo-3-fluorobenzoic acid is esterified using thionyl chloride and methanol:

Miyaura Borylation

The bromide is converted to a boronic acid via palladium-catalyzed borylation:

Conditions :

Suzuki-Miyaura Cross-Coupling

The biphenyl core is assembled via coupling of the two fragments:

Optimized Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: THF/H₂O (4:1)

-

Temperature: 90°C, 8–12 hours

Critical Considerations :

-

Protecting Groups : Methyl esters prevent coordination of carboxylic acids to palladium, avoiding catalyst poisoning.

-

Purification : Column chromatography (hexane/EtOAc 3:1) removes residual boronic acid and homocoupling byproducts.

Simultaneous Ester Hydrolysis

The final step involves hydrolyzing both methyl esters to carboxylic acids under basic conditions:

Procedure :

-

Reagent : 2 M NaOH in methanol/water (3:1)

-

Temperature : 60°C, 6 hours

-

Workup : Acidification to pH 2–3 with HCl, followed by recrystallization from ethanol/water.

Yield : 90–95%

Analytical Data :

-

HRMS (ESI) : m/z calcd for C₁₅H₁₀FNO₅ [M−H]⁻: 318.0521; found: 318.0518.

-

¹H NMR (DMSO-d₆): δ 13.2 (br s, 2H, COOH), 8.05 (d, J = 8.4 Hz, 1H), 7.92 (d, J = 7.8 Hz, 1H), 7.65 (dd, J = 8.4, 2.1 Hz, 1H), 7.52 (t, J = 7.8 Hz, 1H), 3.94 (s, 3H, OCH₃).

Alternative Synthetic Routes

Ullmann Coupling Approach

A copper-mediated coupling between 4-iodo-3-methoxybenzoic acid and 3-fluoro-4-carboxyphenylboronic acid was explored but resulted in lower yields (50–55%) due to competing proto-deboronation.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds.

Substitution: Substitution reactions, particularly involving the fluorine atom, can yield a variety of substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) are frequently employed in hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Producing derivatives with enhanced biological activity.

- Reduction : Yielding alcohols useful in further synthetic pathways.

- Substitution Reactions : Facilitating nucleophilic substitutions due to the presence of the fluorine atom.

Biology

The compound is being studied for its potential biological activities, including:

- Enzyme Inhibition : Investigations reveal that it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The fluorine atom can enhance binding affinity to certain receptors, modulating biological responses.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7), showing significant IC50 values that suggest efficacy against tumor growth.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 168.78 | 2.16 |

| T-24 | 257.87 | Not specified |

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Industry

In industrial applications, this compound is utilized in:

- Chemical Sensors : Its reactivity makes it suitable for developing sensors that detect specific chemical entities.

- Advanced Materials : It can be incorporated into materials science for creating novel polymers or composites with enhanced properties.

Case Studies

Several case studies have documented the effectiveness of this compound:

- Anticancer Research : A study demonstrated that treatment with this compound resulted in cell cycle arrest at the G1 phase in MCF-7 cells, indicating a mechanism for its anticancer effects .

- Enzyme Interaction Studies : Molecular docking studies have shown that the compound interacts favorably with active sites of kinases, suggesting its role as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substitution Pattern and Functional Group Analysis

The table below compares the substitution patterns and key functional groups of 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid with related compounds:

Key Observations :

- Fluorine Substitution: The presence of fluorine in this compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs like 4-benzyloxy-3-methoxybenzoic acid .

- Carboxylic Acid Groups: Bifunctional carboxylic acids (e.g., the target compound and 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) exhibit higher solubility in polar solvents, which is critical for biological activity .

- Glycosylation Effects: The glucosyloxy group in 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid reduces membrane permeability but increases stability in plant tissues .

Physicochemical Properties

| Property | This compound | 4-Benzyloxy-3-methoxybenzoic acid | 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 2.8 | -0.5 |

| Water Solubility (mg/mL) | 12.5 | 0.8 | 45.0 |

| pKa (Carboxylic Acid) | 3.1, 4.7 | 4.3 | 3.5, 4.9 |

Notes:

Biological Activity

4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid is a compound that has garnered attention for its various biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H13F O4

- Molecular Weight : 276.26 g/mol

This compound features a carboxylic acid group, a methoxy group, and a fluorinated phenyl ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the carboxylic acid and methoxy groups allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The fluorine atom may enhance the compound's lipophilicity, impacting its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating various substituted benzoic acids found that certain derivatives displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer effects of related compounds have shown promise. For instance, derivatives of benzoic acids have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction . Further research is needed to evaluate the specific effects of this compound on various cancer models.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. Results indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogenic bacteria.

- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were administered to mice with induced paw edema. The results showed a significant reduction in swelling compared to control groups, indicating potential therapeutic benefits for inflammatory conditions.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(4-Carboxy-3-fluorophenyl)-3-methoxybenzoic acid, and how can reaction conditions be optimized for higher yield?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann-type coupling between halogenated benzoic acid derivatives and fluorinated aryl boronic acids. Key variables include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling .

- Temperature : Reactions often require heating (80–120°C) to overcome steric hindrance from the methoxy and carboxy groups .

- Purification : Recrystallization or column chromatography improves purity (>95%), with yields ranging from 40–70% depending on substituent positions .

- Table 1 : Synthesis Optimization Parameters

| Method | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 100 | 65 | 97 |

| Ullmann Coupling | CuI/L-proline | 120 | 55 | 92 |

Q. What analytical techniques are critical for characterizing this compound and verifying structural integrity?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl ring coupling patterns) .

- HPLC-MS : Validates molecular weight (MW: 304.25 g/mol) and detects impurities (<2%) .

- X-ray crystallography : Resolves steric effects of the 3-methoxy group on planarity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Answer :

- Substituent modification : Replace the 3-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on target binding .

- Fluorine scanning : Systematic replacement of fluorine on the phenyl ring evaluates hydrophobicity and metabolic stability .

- Assays : Use competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition studies (e.g., COX-2) to quantify activity changes .

Q. What experimental strategies resolve discrepancies in reported binding affinities for this compound’s interactions with protein targets?

- Answer :

- Orthogonal validation : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .

- Control experiments : Test under varying pH (5.0–7.4) and ionic strengths to rule out artifactual interactions .

- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to identify key binding residues .

Q. How can computational methods enhance the design of derivatives for selective enzyme inhibition?

- Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or tyrosine kinases) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .

- QSAR models : Corrogate substituent electronic properties (Hammett σ constants) with IC₅₀ values .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

- Answer :

- Acidic byproducts : Carboxylic acid intermediates often require pH-controlled extraction (e.g., NaOH washes) .

- Steric hindrance : Slow column chromatography gradients (e.g., 5–20% EtOAc/hexane) improve separation of regioisomers .

Q. How do fluorinated analogs of this compound influence pharmacokinetic properties in preclinical models?

- Answer :

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in rodent plasma .

- Permeability : LogP values (~2.5) suggest moderate blood-brain barrier penetration, validated via Caco-2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.